CP-640186

Descripción

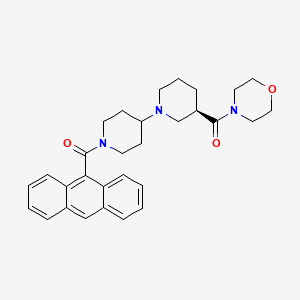

a potent inhibitor of mammalian Acetyl-coenzyme A carboxylases & can reduce body weight and improve insulin sensitivity in test animals; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQKDRLEMKIYMC-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591778-68-6 | |

| Record name | CP-640186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-640186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-640186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information presented herein is curated from key scientific literature to support research and development efforts in metabolic diseases.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4]

The inhibitory action of this compound is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] This suggests that this compound does not bind to the active sites for these substrates but rather to a different site on the enzyme, affecting its catalytic efficiency.

By inhibiting both ACC1 and ACC2, this compound exerts a dual effect on lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: In lipogenic tissues such as the liver and adipose tissue, the inhibition of ACC1 leads to a decrease in the cytosolic pool of malonyl-CoA. Since malonyl-CoA is the primary building block for fatty acid synthesis, its reduction effectively shuts down this pathway.[1][3]

-

Stimulation of Fatty Acid Oxidation: In oxidative tissues like skeletal muscle and the heart, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces local malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[1][3]

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound a subject of interest for the potential treatment of metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro, cellular, and in vivo studies.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Species/Cell Line | Target | Value | Reference |

| IC50 | Rat Liver | ACC1 | 53 nM | [5] |

| IC50 | Rat Skeletal Muscle | ACC2 | 61 nM | [5] |

| IC50 | General | ACC1/ACC2 | ~55 nM | [1] |

| EC50 | C2C12 cells | Fatty Acid Oxidation | 57 nM | [1] |

| EC50 | Rat Epitrochlearis Muscle | Fatty Acid Oxidation | 1.3 µM | [1] |

| EC50 | HepG2 cells | Fatty Acid Synthesis | 0.62 µM | [5] |

| EC50 | HepG2 cells | Triglyceride Synthesis | 1.8 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference |

| ED50 | Rat | Hepatic Malonyl-CoA Reduction | 55 | [1] |

| ED50 | Rat | Soleus Muscle Malonyl-CoA Reduction | 6 | [1] |

| ED50 | Rat | Quadriceps Muscle Malonyl-CoA Reduction | 15 | [1] |

| ED50 | Rat | Cardiac Muscle Malonyl-CoA Reduction | 8 | [1] |

| ED50 | Rat | Fatty Acid Synthesis Inhibition | 13 | [1] |

| ED50 | CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [1] |

| ED50 | ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [1] |

| ED50 | Rat | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC). As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation. These metabolic modulations have positioned this compound as a significant tool in metabolic disease research and a potential therapeutic agent for conditions such as metabolic syndrome, obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel applications for this compound, including its role in platelet function and as an antiviral agent. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data associated with this compound.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][2][3] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[4][5][6]

The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for the transport of fatty acids into the mitochondria, thereby promoting their oxidation.

Mechanism of this compound action on fatty acid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and stimulatory Activity

| Parameter | Target/Cell Line | Species | Value | Reference |

| IC50 | ACC1 (liver) | Rat | 53 nM | [3][4][5][6] |

| ACC2 (skeletal muscle) | Rat | 61 nM | [3][4][5][6] | |

| ACC1 & ACC2 | Not Specified | ~55 nM | [2][3] | |

| DENV-1 (BHK-21 cells) | Virus | 0.96 µM | [7] | |

| DENV-2 (BHK-21 cells) | Virus | 1.22 µM | [7] | |

| DENV-3 (BHK-21 cells) | Virus | 0.99 µM | [7] | |

| DENV-4 (BHK-21 cells) | Virus | 1.69 µM | [7] | |

| Zika Virus (BHK-21 cells) | Virus | 1.27 µM | [7] | |

| EC50 | Fatty Acid Synthesis Inhibition (HepG2 cells) | Human | 0.62 µM | [4] |

| Triglyceride Synthesis Inhibition (HepG2 cells) | Human | 1.8 µM | [4] | |

| Palmitate Acid Oxidation Stimulation (C2C12 cells) | Mouse | 57 nM | [1][4][7] | |

| Palmitate Acid Oxidation Stimulation (rat epitrochlearis muscle) | Rat | 1.3 µM | [4][7][8] | |

| DENV2 Proliferation Inhibition | Virus | 0.50 µM | [7] |

Table 2: In Vivo Efficacy

| Parameter | Effect | Species | Value (ED50) | Reference |

| ED50 | Malonyl-CoA Lowering (Liver) | Rat | 55 mg/kg | [2][3] |

| Malonyl-CoA Lowering (Soleus Muscle) | Rat | 6 mg/kg | [2][3] | |

| Malonyl-CoA Lowering (Quadriceps Muscle) | Rat | 15 mg/kg | [2][3] | |

| Malonyl-CoA Lowering (Cardiac Muscle) | Rat | 8 mg/kg | [2][3] | |

| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [1][2][3] | |

| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [1][2][3] | |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [1][2][3] | |

| Whole Body Fatty Acid Oxidation Stimulation | Rat | ~30 mg/kg | [2][3][8] | |

| Acute Efficacy (1 hour post-dose) | Rat | 4.6 mg/kg | [4] | |

| Acute Efficacy (4 hours post-dose) | Rat | 9.7 mg/kg | [4] | |

| Acute Efficacy (8 hours post-dose) | Rat | 21 mg/kg | [4] |

Table 3: Pharmacokinetic Properties in Rats

| Parameter | Route | Value | Reference |

| Plasma Half-life (t1/2) | IV (5 mg/kg) / Oral (10 mg/kg) | 1.5 h | [1][4] |

| Bioavailability | Oral (10 mg/kg) | 39% | [4] |

| Plasma Clearance (Clp) | IV (5 mg/kg) | 65 ml/min/kg | [4] |

| Volume of Distribution (Vdss) | IV (5 mg/kg) | 5 liters/kg | [4] |

| Tmax (Oral) | Oral (10 mg/kg) | 1.0 h | [4] |

| Cmax (Oral) | Oral (10 mg/kg) | 345 ng/mL | [1][4] |

| AUC0-∞ (Oral) | Oral (10 mg/kg) | 960 ng•h/mL | [1][4] |

Experimental Protocols

In Vitro ACC Inhibition Assay

A common method to determine the IC50 of this compound against ACC1 and ACC2 involves a radiometric assay.

Workflow for determining ACC inhibition.

Methodology:

-

Purified rat liver ACC1 or rat skeletal muscle ACC2 is used.

-

The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and [14C]bicarbonate.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is terminated by the addition of acid.

-

The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by scintillation counting.

-

IC50 values are calculated from the dose-response curves.

Cellular Fatty Acid Synthesis and Oxidation Assays

Fatty Acid Synthesis in HepG2 Cells:

-

HepG2 cells are treated with varying concentrations of this compound (e.g., 0.62-1.8 µM) for 2 hours.[4][5]

-

[14C]acetate is added to the culture medium.

-

After incubation, cellular lipids are extracted.

-

The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty acid synthesis.

-

EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.[4]

Fatty Acid Oxidation in C2C12 Myotubes:

-

Differentiated C2C12 myotubes are treated with this compound (e.g., 0.1 nM-100 µM) for 2 hours.[4][5]

-

[3H]palmitate is added to the medium.

-

The rate of fatty acid oxidation is determined by measuring the production of [3H]H2O.

-

EC50 values for the stimulation of palmitate oxidation are calculated.[4]

In Vivo Studies in Rodents

Malonyl-CoA Measurement:

-

Rats are administered this compound via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]

-

After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart are collected.

-

Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.

-

ED50 values for the reduction of malonyl-CoA are determined.[2][3]

Whole-Body Fatty Acid Oxidation:

-

Rats are given an oral dose of this compound (e.g., ~30 mg/kg).[2][3][8]

-

The animals are placed in metabolic chambers.

-

The respiratory exchange ratio (RER = VCO2/VO2) is measured to assess the shift from carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased fatty acid oxidation.[4]

Expanded Functions and Research Areas

Antiviral Activity

Recent research has demonstrated that this compound possesses antiviral properties against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of this compound (10 mg/kg/day) significantly improved the survival rate.[7]

Proposed antiviral mechanism of this compound.

Platelet Function

This compound has been shown to impact platelet function. Inhibition of ACC in platelets leads to an increase in α-tubulin acetylation. This modification impairs thrombin-induced platelet aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity and thrombosis.

Conclusion

This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive in vitro and in vivo data underscore its potential for therapeutic applications in metabolic disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens new avenues for investigation and drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with or interested in the multifaceted functions of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Isozyme Selectivity of CP-640186: A Technical Guide to its Interaction with ACC1 and ACC2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, cell-permeable, and orally active inhibitor of acetyl-CoA carboxylase (ACC). ACC is a critical enzyme in fatty acid metabolism, existing in two principal isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it plays a key role in the de novo synthesis of fatty acids. ACC2 is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual roles of these isoforms in both fatty acid synthesis and oxidation make them attractive therapeutic targets for metabolic diseases. This technical guide provides an in-depth analysis of the selectivity of this compound for ACC1 versus ACC2, detailing the quantitative inhibitory data, the experimental methodologies used for its determination, and the key signaling pathways involved.

Quantitative Inhibitory Data

This compound has been consistently characterized as an isozyme-nonselective inhibitor of ACC, demonstrating comparable potency against both ACC1 and ACC2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various enzymatic assays. The data from multiple studies are summarized in the table below.

| Isoform | Tissue Source | IC50 (nM) | Citation(s) |

| ACC1 | Rat Liver | 53 | [1][2][3] |

| ACC2 | Rat Skeletal Muscle | 61 | [1][2][3] |

| ACC1 & ACC2 | Not Specified | ~55 | [4][5] |

The minor variations in the reported IC50 values are within the expected range of experimental variability. The data unequivocally indicate that this compound does not exhibit significant selectivity for either ACC1 or ACC2, making it a dual inhibitor of both isoforms.

Experimental Protocols

The determination of the IC50 values for this compound against ACC1 and ACC2 relies on robust enzymatic assays that measure the catalytic activity of the enzymes in the presence of the inhibitor. Two common methods employed for this purpose are the radiochemical assay and the ADP-Glo™ kinase assay.

Radiochemical [¹⁴C]Bicarbonate Fixation Assay

This traditional and direct method measures the incorporation of radiolabeled bicarbonate into the product, malonyl-CoA.

Principle: The ACC-catalyzed reaction involves the carboxylation of acetyl-CoA using bicarbonate as the carbon donor. By using [¹⁴C]bicarbonate, the amount of radiolabeled malonyl-CoA produced is directly proportional to the enzyme activity.

Materials:

-

Purified or partially purified ACC1 and ACC2 enzymes

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM sodium citrate)

-

Acetyl-CoA

-

ATP

-

[¹⁴C]Sodium Bicarbonate

-

This compound (or other test inhibitor)

-

Trichloroacetic acid (TCA) or perchloric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and MgCl₂.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding [¹⁴C]sodium bicarbonate.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a strong acid, such as TCA or perchloric acid. This step also serves to remove unreacted [¹⁴C]bicarbonate by acidification and subsequent evaporation.

-

The acid-stable radioactivity, representing the [¹⁴C]malonyl-CoA, is then quantified by liquid scintillation counting.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

ADP-Glo™ Kinase Assay

This is a commercially available, non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The ACC reaction consumes ATP and produces ADP. The ADP-Glo™ assay quantifies the amount of ADP generated, which is directly proportional to the enzyme activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

Materials:

-

Purified ACC1 and ACC2 enzymes

-

Kinase reaction buffer (provided with the kit or optimized for ACC)

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate

-

This compound (or other test inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multi-well plate containing kinase buffer, acetyl-CoA, ATP, and sodium bicarbonate.

-

Add a range of concentrations of this compound to the wells.

-

Add the ACC enzyme to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time.

-

Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The activity of ACC1 and ACC2 is tightly regulated by complex signaling pathways, and understanding these pathways is crucial for interpreting the effects of inhibitors like this compound. The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for determining inhibitor selectivity.

ACC Regulatory Signaling Pathway

Caption: Regulatory pathways of ACC1 and ACC2 activity.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2. The consistent IC50 values in the low nanomolar range for both isoforms underscore its dual inhibitory action. The experimental determination of these values can be reliably achieved through well-established methods such as the radiochemical [¹⁴C]bicarbonate fixation assay or the more modern, non-radioactive ADP-Glo™ kinase assay. The nonselective nature of this compound allows for the simultaneous inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation, making it a valuable research tool for studying the integrated roles of ACC1 and ACC2 in metabolic regulation and a potential lead compound for the development of therapeutics for metabolic disorders. A thorough understanding of the underlying signaling pathways that regulate ACC activity is essential for the design and interpretation of studies involving this and other ACC inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CP-640186: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Chemical Properties

This compound was developed as a more metabolically stable analog of an earlier compound, CP-610431, which was identified through high-throughput screening.[6] It belongs to the N-substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by this compound is reversible.[7]

Chemical Structure:

-

Molecular Formula: C26H39N3O4

-

Molecular Weight: 485.62 g/mol [3]

Mechanism of Action: Dual Inhibition of ACC Isoforms

This compound exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8]

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.

-

ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, this compound reduces the overall cellular concentration of malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[7]

Signaling Pathway and Metabolic Consequences

The inhibition of ACC by this compound initiates a cascade of metabolic changes that shift cellular energy metabolism from lipid synthesis to lipid oxidation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Cellular Activity

| Parameter | Species/Cell Line | Target | Value | Reference |

| IC50 | Rat | ACC1 (liver) | 53 nM | [1][2][3] |

| Rat | ACC2 (skeletal muscle) | 61 nM | [1][2][3] | |

| Rat, Mouse, Monkey, Human | ACC1 & ACC2 | ~60 nM | [5] | |

| EC50 | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1] |

| HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1] | |

| C2C12 cells | Palmitate Acid Oxidation Stimulation | 57 nM | [1] | |

| Rat Epitrochlearis Muscle | Palmitate Acid Oxidation Stimulation | 1.3 µM | [1] |

Table 2: In Vivo Efficacy (ED50 Values)

| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference |

| Malonyl-CoA Reduction | Rat | Liver | 55 | [6] |

| Rat | Soleus Muscle | 6 | [6] | |

| Rat | Quadriceps Muscle | 15 | [6] | |

| Rat | Cardiac Muscle | 8 | [6] | |

| Fatty Acid Synthesis Inhibition | Rat | - | 13 | [6] |

| CD1 Mice | - | 11 | [6] | |

| ob/ob Mice | - | 4 | [6] | |

| Whole Body Fatty Acid Oxidation Stimulation | Rat | - | ~30 | [6] |

| Acute Efficacy (Oral Gavage) | Rat | - | 4.6 (1h), 9.7 (4h), 21 (8h) | [1] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route | Value | Reference |

| Plasma Half-life (t1/2) | IV (5 mg/kg) / Oral (10 mg/kg) | 1.5 h | [2] |

| Bioavailability | Oral | 39% | [2] |

| Plasma Clearance (Clp) | IV | 65 ml/min/kg | [2] |

| Volume of Distribution (Vdss) | IV | 5 L/kg | [2] |

| Tmax (Oral) | Oral | 1.0 h | [2] |

| Cmax (Oral) | Oral | 345 ng/mL | [2] |

| AUC0-∞ (Oral) | Oral | 960 ng·h/mL | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of this compound are proprietary. However, based on the available literature, representative methodologies can be outlined.

Representative Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against ACC, often by measuring the production of ADP.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution series of this compound, and a substrate master mix containing ATP, acetyl-CoA, and sodium bicarbonate in an appropriate assay buffer.

-

Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of this compound to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

-

Signal Detection: Measure the product formation. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Representative Protocol: Chemical Synthesis

The synthesis of N-substituted bipiperidylcarboxamides like this compound generally involves the coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed, synthetic approach is outlined below.

General Synthetic Scheme:

-

Amide Coupling: The core structure is likely assembled via an amide bond formation between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.

-

Functional Group Interconversion: The substituents on the piperidine rings can be introduced either before or after the key amide coupling step through various functional group manipulations.

Preclinical Development and Potential Applications

Preclinical studies in various animal models have demonstrated that this compound can effectively reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation.[6] These effects translate to favorable metabolic outcomes, including reductions in body weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of this compound has made it a valuable tool compound for studying the roles of ACC and fatty acid metabolism in various physiological and pathological processes. Beyond metabolic diseases, research has explored its potential as an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

Conclusion

This compound is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-defined mechanism of action and demonstrated efficacy in preclinical models for metabolic disorders and other diseases underscore the importance of ACC as a drug target. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. static.igem.org [static.igem.org]

- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CP-640186: A Potent Inhibitor of Fatty Acid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule that acts as an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4] By targeting both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis and a key regulator of fatty acid oxidation, this compound effectively reduces the production of fatty acids and triglycerides while promoting the oxidation of existing fatty acids.[5][6][7][8] This dual mechanism of action makes it a significant tool for research in metabolic diseases and a potential therapeutic agent for conditions such as obesity, diabetes, and nonalcoholic fatty liver disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Introduction to Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][9] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[7][10] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[6]

-

ACC1 is primarily found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of new fatty acids.[6][7]

-

ACC2 is located on the outer mitochondrial membrane, where the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[7][11]

By inhibiting both ACC1 and ACC2, a non-selective inhibitor like this compound can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making it a powerful modulator of lipid metabolism.[5]

Mechanism of Action of this compound

This compound is a reversible and allosteric inhibitor of ACC.[12][13] Structural studies have shown that it binds to the carboxyltransferase (CT) domain of ACC at the dimer interface.[14][15] This binding is non-competitive with respect to the substrates acetyl-CoA, bicarbonate, and the allosteric activator citrate, and uncompetitive with respect to ATP.[3][5][12] The binding of this compound to the CT domain prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting the production of malonyl-CoA.[14]

The following diagram illustrates the central role of ACC in fatty acid metabolism and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Species | IC50 (nM) | Reference |

| ACC1 (liver) | Rat | 53 | [1][2][3][4] |

| ACC2 (skeletal muscle) | Rat | 61 | [1][2][3][4] |

| ACC1 & ACC2 | General | ~55 | [5] |

Table 2: Cellular Activity

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| HepG2 | Fatty Acid Synthesis Inhibition | IC50 | 0.84 | [1] |

| HepG2 | Fatty Acid Synthesis Inhibition | EC50 | 0.62 | [1] |

| HepG2 | Triglyceride Synthesis Inhibition | EC50 | 1.8 | [1] |

| C2C12 | Palmitate Oxidation Stimulation | EC50 | 0.057 | [1][2] |

| Isolated Rat Epitrochlearis Muscle | Palmitate Oxidation Stimulation | EC50 | 1.3 | [1][2] |

Table 3: In Vivo Efficacy

| Animal Model | Parameter | ED50 (mg/kg) | Reference |

| Rats | Fatty Acid Synthesis Inhibition | 13 | [3][5] |

| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [3][5] |

| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [3][5] |

| Rats | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [3][5] |

| Rats | Hepatic Malonyl-CoA Reduction | 55 | [3][5] |

| Rats | Soleus Muscle Malonyl-CoA Reduction | 6 | [3][5] |

| Rats | Quadriceps Muscle Malonyl-CoA Reduction | 15 | [3][5] |

| Rats | Cardiac Muscle Malonyl-CoA Reduction | 8 | [3][5] |

Table 4: Pharmacokinetics

| Species | Route | Dose (mg/kg) | T½ (h) | Bioavailability (%) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Reference |

| Male Sprague-Dawley Rats | IV | 5 | 1.5 | - | - | - | [3] |

| Male Sprague-Dawley Rats | Oral | 10 | 1.5 | 39 | 345 | 960 | [1][3] |

| ob/ob Mice | Oral | 10 | 1.1 | 50 | 2177 | 3068 | [3] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for reproducing and building upon existing research. While specific proprietary details may not be fully available, the following sections outline the standard methodologies employed in the characterization of ACC inhibitors like this compound.

ACC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of purified ACC1 and ACC2.

Methodology:

-

Enzyme Preparation: Purified recombinant rat liver ACC1 and rat skeletal muscle ACC2 are used.

-

Reaction Mixture: A typical reaction buffer includes acetyl-CoA, ATP, and [¹⁴C]bicarbonate.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Quantification: The amount of [¹⁴C]malonyl-CoA formed is quantified using scintillation counting after separation from unreacted [¹⁴C]bicarbonate.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Fatty Acid Synthesis Assay

This assay assesses the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured to a suitable confluency.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate, is added to the culture medium.

-

Incubation: The cells are incubated for a period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

Lipid Extraction: Cells are harvested, and total lipids are extracted using a method like the Folch extraction.

-

Quantification: The radioactivity in the lipid extract is measured by scintillation counting.

-

Data Analysis: The EC50 value is determined from the dose-response curve of inhibition.

Cellular Fatty Acid Oxidation Assay

This assay measures the effect of this compound on the rate of fatty acid oxidation in cells.

Methodology:

-

Cell Culture: C2C12 myotubes or isolated muscle strips are used.

-

Inhibitor Treatment: The cells or tissues are incubated with different concentrations of this compound.

-

Substrate Addition: A radiolabeled fatty acid, such as [¹⁴C]palmitate, is added.

-

Incubation: The cells are incubated to allow for the oxidation of the fatty acid.

-

Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

-

Data Analysis: The EC50 for the stimulation of fatty acid oxidation is calculated.

Conclusion

This compound is a well-characterized, potent, and non-selective inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has been demonstrated in a variety of in vitro and in vivo models. The comprehensive quantitative data and established experimental protocols make this compound an invaluable tool for researchers investigating the role of fatty acid metabolism in health and disease. For professionals in drug development, the preclinical data on this compound provides a strong foundation for the development of novel therapeutics targeting metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. quora.com [quora.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACC Inhibitor IV, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

The Role of CP-640186 in Stimulating Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule that has garnered significant interest for its role in modulating cellular metabolism. As an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), this compound effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This inhibition leads to a dual effect: the suppression of de novo fatty acid synthesis and a robust stimulation of fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its effects, and a summary of key quantitative data, positioning it as a valuable tool for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is primarily found in oxidative tissues such as skeletal and cardiac muscle.[1][2] Malonyl-CoA serves as a crucial building block for the synthesis of long-chain fatty acids.[3] Additionally, malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4][5]

This compound is a bipiperidylcarboxamide derivative that acts as a reversible and non-competitive inhibitor of both ACC1 and ACC2 with respect to ATP, bicarbonate, and acetyl-CoA.[6][7] By inhibiting both isoforms, this compound effectively reduces intracellular malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the transport and subsequent oxidation of fatty acids in the mitochondria.[6][7]

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound stimulates fatty acid oxidation is through the inhibition of ACC. This leads to a decrease in the intracellular concentration of malonyl-CoA. The reduction in malonyl-CoA levels has a significant impact on the activity of CPT1, the rate-limiting enzyme in mitochondrial fatty acid oxidation.[4] With less malonyl-CoA to inhibit it, CPT1 activity increases, leading to a greater influx of fatty acyl-CoAs into the mitochondrial matrix, where they undergo β-oxidation.

The regulation of ACC itself is a critical aspect of this pathway. AMP-activated protein kinase (AMPK), a key cellular energy sensor, is a major upstream regulator of ACC.[8][9] When cellular AMP/ATP ratios are high, indicating a low energy state, AMPK is activated and phosphorylates ACC at specific serine residues (Ser79 in ACC1 and Ser212 in ACC2).[8] This phosphorylation leads to the inhibition of ACC activity. Therefore, the effects of this compound can be synergistic with cellular states that naturally activate AMPK.

The downstream consequences of CPT1 activation are increased rates of β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH2, which then fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.[10] This shift towards fatty acid utilization as an energy source is a key therapeutic goal in various metabolic disorders.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Target | Value | Reference |

| IC50 | Rat Liver Homogenate | ACC1 | 53 nM | [11] |

| IC50 | Rat Skeletal Muscle Homogenate | ACC2 | 61 nM | [11] |

| IC50 | HepG2 Cells | Fatty Acid & TG Synthesis | ~55 nM | [6] |

| EC50 | C2C12 Cells | Palmitate Oxidation | 57 nM | [6] |

| EC50 | Rat Epitrochlearis Muscle Strips | Palmitate Oxidation | 1.3 µM | [6] |

| EC50 | HepG2 Cells | Fatty Acid Synthesis Inhibition | 1.6 µM | [6] |

| EC50 | HepG2 Cells | Triglyceride Synthesis Inhibition | 1.8 µM | [6] |

Table 2: In Vivo Efficacy of this compound in Rats

| Parameter | Tissue | Value | Reference |

| ED50 (Malonyl-CoA Lowering) | Liver | 55 mg/kg | [6] |

| ED50 (Malonyl-CoA Lowering) | Soleus Muscle | 6 mg/kg | [6] |

| ED50 (Malonyl-CoA Lowering) | Quadriceps Muscle | 15 mg/kg | [6] |

| ED50 (Malonyl-CoA Lowering) | Cardiac Muscle | 8 mg/kg | [6] |

| ED50 (Fatty Acid Synthesis Inhibition) | Whole Body | 13 mg/kg | [6] |

| ED50 (Fatty Acid Oxidation Stimulation) | Whole Body | ~30 mg/kg | [6] |

Table 3: In Vivo Efficacy of this compound in Mice

| Parameter | Model | Value | Reference |

| ED50 (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [6] |

| ED50 (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [6] |

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Palmitate

This protocol describes the measurement of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes) treated with this compound. The assay quantifies the conversion of [14C]-palmitate to 14CO2 and acid-soluble metabolites.[12][13]

Materials:

-

C2C12 cells

-

DMEM and appropriate cell culture supplements

-

This compound

-

[1-14C]palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

L-Carnitine

-

Perchloric acid (1 M)

-

NaOH (1 M)

-

Scintillation fluid

-

Scintillation counter

-

24-well cell culture plates

-

Whatman filter paper discs

Procedure:

-

Cell Culture and Treatment:

-

Seed C2C12 myoblasts in 24-well plates and differentiate into myotubes.

-

Treat myotubes with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

-

-

Preparation of Radiolabeled Palmitate Medium:

-

Prepare a stock solution of [1-14C]palmitic acid complexed to fatty acid-free BSA.

-

Dilute the stock in serum-free DMEM to achieve the final desired concentrations of palmitate (e.g., 100 µM) and radioactivity (e.g., 0.4 µCi/mL).

-

Supplement the medium with L-carnitine (e.g., 0.5 mM).

-

-

Fatty Acid Oxidation Incubation:

-

Wash the treated myotubes with PBS.

-

Add the radiolabeled palmitate medium to each well.

-

Place a Whatman filter paper disc soaked in 1 M NaOH in the cap of a corresponding microcentrifuge tube for each well to trap the produced 14CO2.

-

Seal the wells and incubate at 37°C for a defined period (e.g., 3 hours).

-

-

Stopping the Reaction and Sample Collection:

-

Stop the reaction by adding 1 M perchloric acid to each well.

-

Allow the CO2 to be trapped on the filter paper for an additional 60-90 minutes at room temperature.

-

Transfer the filter paper to a scintillation vial.

-

Centrifuge the 24-well plate to pellet the precipitated protein and unoxidized palmitate.

-

Collect the supernatant containing the acid-soluble metabolites and transfer it to a separate scintillation vial.

-

-

Quantification:

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in a scintillation counter.

-

The radioactivity on the filter paper represents the amount of 14CO2 produced (complete oxidation).

-

The radioactivity in the supernatant represents the acid-soluble metabolites (incomplete oxidation products like acetyl-CoA).

-

Normalize the results to the total protein content of each well.

-

In Vivo Measurement of Malonyl-CoA Levels

This protocol outlines the procedure for measuring tissue-specific malonyl-CoA concentrations in rats following oral administration of this compound.[2][6]

Materials:

-

Sprague-Dawley rats

-

This compound formulation for oral gavage

-

Trichloroacetic acid (TCA)

-

Internal standard ([13C3]malonyl-CoA)

-

Solid-phase extraction (SPE) columns

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle to rats via oral gavage at various doses.

-

At a specified time point post-dosing, anesthetize the animals.

-

-

Tissue Collection:

-

Rapidly excise tissues of interest (e.g., liver, soleus muscle, heart).

-

Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

-

-

Extraction of Malonyl-CoA:

-

Homogenize the frozen tissue in cold 10% TCA containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

-

Purification:

-

Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column.

-

Elute the acyl-CoAs and dry the eluate.

-

-

Quantification by HPLC-MS:

-

Reconstitute the sample in an appropriate buffer.

-

Inject the sample into the HPLC-MS system.

-

Separate malonyl-CoA from other acyl-CoAs using a suitable HPLC gradient.

-

Detect and quantify malonyl-CoA and the internal standard using mass spectrometry.

-

Calculate the concentration of malonyl-CoA in the original tissue sample based on the standard curve.

-

Conclusion

This compound is a powerful research tool for investigating the role of ACC and fatty acid metabolism in health and disease. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of established experimental protocols make it an invaluable asset for researchers in the fields of metabolic disease, oncology, and beyond. The data presented in this guide underscore the potential of ACC inhibition as a therapeutic strategy and highlight the utility of this compound in elucidating the complex regulation of cellular energy homeostasis. As research continues to unravel the intricacies of metabolic pathways, the use of specific and potent inhibitors like this compound will be instrumental in advancing our understanding and developing novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Regulation of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 10. What are CPT1 activators and how do they work? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.10. [1–14C] palmitate oxidation [bio-protocol.org]

The Core Downstream Signaling Pathways of CP-640186: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, cell-permeable, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound modulates two key metabolic pathways: the inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation. This dual action has positioned this compound and similar ACC inhibitors as promising therapeutic agents for metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, as well as having potential applications in oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms to support further research and drug development efforts.

Mechanism of Action and Primary Downstream Effects

This compound exerts its primary effect by inhibiting the enzymatic activity of both ACC1 and ACC2.[5] ACC is the rate-limiting enzyme in the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in lipid metabolism, serving as a substrate for fatty acid synthase (FAS) in de novo lipogenesis and as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]

By reducing intracellular levels of malonyl-CoA, this compound orchestrates a metabolic shift from lipid storage to lipid utilization. The primary downstream consequences are:

-

Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids. This is particularly relevant in lipogenic tissues like the liver and adipose tissue where ACC1 is predominantly expressed.

-

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA alleviates the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation for energy production. This effect is prominent in oxidative tissues such as skeletal muscle and the heart, where ACC2 is the major isoform.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for the in vitro and in vivo activity of this compound.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | Rat Liver ACC1 | 53 nM | [5] |

| IC50 | Rat Skeletal Muscle ACC2 | 61 nM | [5] |

| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [5] |

| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [5] |

| EC50 (Palmitate Oxidation Stimulation) | C2C12 cells | 57 nM | [5] |

| EC50 (Palmitate Oxidation Stimulation) | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [5] |

Table 1: In Vitro Activity of this compound

| Parameter | Animal Model | Value (ED50) | Reference |

| Malonyl-CoA Reduction (Liver) | Rat | 55 mg/kg | [1] |

| Malonyl-CoA Reduction (Soleus Muscle) | Rat | 6 mg/kg | [1] |

| Malonyl-CoA Reduction (Quadriceps Muscle) | Rat | 15 mg/kg | [1] |

| Malonyl-CoA Reduction (Cardiac Muscle) | Rat | 8 mg/kg | [1] |

| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [1] |

| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [1] |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [1] |

| Whole Body Fatty Acid Oxidation Stimulation | Rat | ~30 mg/kg | [1] |

Table 2: In Vivo Activity of this compound

Core Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Extended Downstream Signaling: AMPK, Rac1-PAK2, and ROS

Beyond the direct modulation of lipid metabolism, evidence suggests that this compound can influence other signaling cascades.

Interaction with the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When activated by low cellular energy status (high AMP:ATP ratio), AMPK phosphorylates and inactivates ACC, thus promoting a switch from anabolic to catabolic processes.[7][8][9][10] One study has shown that this compound treatment can lead to an increase in the phosphorylation of ACC.[6] This suggests a potential interplay between this compound and the AMPK signaling pathway, where the inhibitor might enhance or mimic the effects of AMPK on ACC.

Impact on the Rac1-PAK2 Pathway and ROS Production in Platelets

In human platelets, this compound has been shown to impair thrombin-induced aggregation.[11] This effect is associated with an increase in α-tubulin acetylation and a downregulation of the Rac1-PAK2 signaling pathway.[11] Rac1 is a small GTPase that, when activated, can stimulate its downstream effector, p21-activated kinase 2 (PAK2). This pathway is involved in cytoskeletal rearrangements and cellular signaling.[11] Furthermore, this compound treatment in platelets leads to a decrease in thrombin-induced reactive oxygen species (ROS) production.[11]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Fatty Acid Synthesis Assay in HepG2 Cells

This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, into newly synthesized fatty acids.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., EMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

[1,2-¹⁴C]-acetic acid, sodium salt

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the assay. Culture in complete medium.

-

Serum Starvation: Prior to the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 2 hours).

-

Radiolabeling: Add [1,2-¹⁴C]-acetic acid to each well at a final concentration of 0.5-1.0 µCi/mL. Incubate for 2-4 hours at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Lipid Extraction: Transfer the lysate to a new tube. Perform a saponification and extraction of fatty acids (e.g., using a modified Folch method).

-

Quantification: Add the extracted fatty acid fraction to a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysate from each well to normalize the radioactivity counts.

Palmitate Oxidation Assay in C2C12 Myotubes

This assay measures the rate of β-oxidation of radiolabeled palmitate to CO₂ and acid-soluble metabolites.

Materials:

-

C2C12 myotubes (differentiated from myoblasts)

-

Culture and differentiation medium

-

This compound

-

[9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Krebs-Ringer bicarbonate buffer (or similar)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts to confluency and then induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of the radiolabeled palmitate complexed with fatty acid-free BSA in Krebs-Ringer buffer.

-

Inhibitor Treatment: Pre-incubate the C2C12 myotubes with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

-

Oxidation Reaction: Replace the medium with the pre-warmed palmitate-BSA conjugate solution containing the respective concentrations of this compound. Incubate at 37°C for 1-2 hours in a sealed plate or flask system that allows for the capture of evolved CO₂.

-

Measurement of CO₂: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to stop the reaction and release the dissolved CO₂. Capture the evolved ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the sealed well.

-

Measurement of Acid-Soluble Metabolites (ASMs): Collect the acidified medium and centrifuge to pellet cell debris. The supernatant contains the ³H₂O (if using ³H-palmitate) or ¹⁴C-labeled ASMs.

-

Quantification: Measure the radioactivity of the CO₂ trap and the ASM fraction separately using a scintillation counter.

-

Normalization: Normalize the results to the total protein content of the cells in each well.

Rac1 Activity Assay (G-LISA) in Human Platelets

This protocol is a representative method for a G-LISA (GTPase-linked immunosorbent assay), a type of ELISA that measures the active, GTP-bound form of a GTPase.

Materials:

-

Isolated human platelets

-

This compound

-

Thrombin (or other platelet agonist)

-

Rac1 G-LISA Activation Assay Kit (contains Rac-GTP binding protein-coated plate, lysis buffer, antibodies, and detection reagents)

-

Microplate reader

Procedure:

-

Platelet Isolation: Isolate human platelets from whole blood using standard differential centrifugation methods.[12]

-

Inhibitor Treatment: Resuspend the washed platelets in a suitable buffer and pre-incubate with this compound (e.g., 60 µM) or vehicle (DMSO) for 2 hours at room temperature.[11]

-

Platelet Activation: Stimulate the platelets with an agonist such as thrombin (e.g., 100 mU/mL) for various time points (e.g., 0, 30, 60, 120 seconds).[11]

-

Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of each lysate and equalize all samples to the same concentration.

-

G-LISA Procedure:

-

Add the equalized lysates to the wells of the Rac-GTP binding protein-coated plate.

-

Incubate to allow the active Rac1 to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for Rac1.

-

Wash and add the secondary, enzyme-conjugated antibody.

-

Wash and add the colorimetric substrate.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.

Clinical Perspectives and Future Directions

While this compound itself has not been advanced into late-stage clinical trials, the inhibition of ACC remains a highly attractive target for the treatment of metabolic diseases. Several other ACC inhibitors have entered clinical development, demonstrating the therapeutic potential of this mechanism.[2][13] The preclinical data for this compound and its analogs have been instrumental in validating ACC as a druggable target.

Future research in this area will likely focus on:

-

Isoform Selectivity: Developing inhibitors with selectivity for either ACC1 or ACC2 to dissect the specific roles of each isoform and potentially minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of ACC inhibitors with other metabolic drugs (e.g., metformin) or anti-cancer agents.

-

Broader Therapeutic Applications: Exploring the utility of ACC inhibitors in other disease areas where lipid metabolism is dysregulated, such as in certain cancers that exhibit a high rate of de novo lipogenesis for membrane synthesis and signaling molecule production.

The comprehensive understanding of the downstream signaling pathways of ACC inhibitors like this compound, as outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation-activity relationships of AMPK and acetyl-CoA carboxylase in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the CP-640186 Binding Site on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The critical role of ACC in metabolic regulation has made it an attractive target for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes.

CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the binding of this compound to acetyl-CoA carboxylase, including quantitative binding data, detailed experimental protocols for characterization, and the signaling context of this interaction.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across different ACC isoforms and species, as well as in cellular and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of ACC by this compound

| Target Enzyme | Species | IC50 (nM) |

| ACC1 (liver) | Rat | 53[1][2][3][4][6] |

| ACC2 (skeletal muscle) | Rat | 61[1][2][3][4][6] |

| ACC1 and ACC2 | Rat, Mouse, Monkey, Human | ~60[5] |

| ACC1 and ACC2 | Not Specified | ~55[7][8] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Effect | System | EC50 / ED50 |

| Stimulation of fatty acid oxidation | C2C12 cells (ACC2) | 57 nM[2][7][8] |

| Stimulation of fatty acid oxidation | Rat epitrochlearis muscle strips | 1.3 µM[2][7][8] |

| Inhibition of fatty acid synthesis | HepG2 cells | 0.62 µM[2] |

| Inhibition of triglyceride synthesis | HepG2 cells | 1.8 µM[2] |

| Reduction of hepatic malonyl-CoA | Rats | 55 mg/kg[1][7] |

| Reduction of soleus muscle malonyl-CoA | Rats | 6 mg/kg[1][7] |

| Reduction of quadriceps muscle malonyl-CoA | Rats | 15 mg/kg[1][7] |

| Reduction of cardiac muscle malonyl-CoA | Rats | 8 mg/kg[1][7] |

| Inhibition of fatty acid synthesis | Rats | 13 mg/kg[1][6][7] |

| Inhibition of fatty acid synthesis | CD1 mice | 11 mg/kg[1][6][7] |

| Inhibition of fatty acid synthesis | ob/ob mice | 4 mg/kg[1][6][7] |

| Stimulation of whole body fatty acid oxidation | Rats | ~30 mg/kg[1][6][7] |

Mechanism of Action and Binding Site

This compound acts as a reversible, allosteric inhibitor of the carboxyltransferase (CT) activity of ACC.[9] Kinetic studies have shown that its inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[1][7] This indicates that this compound does not bind to the active site of the biotin carboxylase (BC) domain or the substrate binding sites of the CT domain.

X-ray crystallography studies of the yeast ACC CT domain in complex with this compound have revealed the precise binding location.[9] The inhibitor binds at the interface of the CT domain dimer, in a region that is believed to be the binding site for the carboxybiotinyl prosthetic group.[9] This binding interaction does not induce significant conformational changes in the enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its characterization.

Mechanism of this compound binding to the ACC CT domain.

Workflow for ACC inhibitor identification and characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ACC inhibitors. The following sections outline the key experimental protocols.

Recombinant ACC Expression and Purification

Objective: To produce purified, active ACC1 and ACC2 for in vitro assays.

Methodology:

-

Vector Construction: The cDNAs for human or rat ACC1 and ACC2 are cloned into a baculovirus expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.

-

Baculovirus Generation: The recombinant baculovirus is generated by transfecting insect cells (e.g., Sf9) with the expression vector.

-

Protein Expression: Suspension cultures of insect cells (e.g., High-Five™) are infected with the high-titer recombinant baculovirus. Cells are typically harvested 48-72 hours post-infection.

-

Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors) and lysed by sonication or microfluidization.

-

Affinity Chromatography: The clarified cell lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM DTT, 10% glycerol).

-

Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed using an activity assay.

Acetyl-CoA Carboxylase Activity Assay

Objective: To measure the enzymatic activity of ACC and determine the inhibitory potency (IC50) of compounds like this compound.

Methodology (ADP-Glo™ Kinase Assay):

This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction.

-

Reaction Setup: The ACC reaction is set up in a multi-well plate. Each well contains:

-

ACC enzyme (recombinant or purified from a native source)

-

Substrates: Acetyl-CoA, ATP, and sodium bicarbonate

-

Cofactors: MgCl2 and citrate (an allosteric activator)

-

This compound or other test compounds at various concentrations (or DMSO as a vehicle control).

-

The reaction is typically carried out in a buffer such as 50 mM HEPES, pH 7.5.

-

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

-

ADP-Glo™ Reagent Addition: After the incubation period, ADP-Glo™ Reagent is added to each well. This reagent terminates the enzymatic reaction and depletes the remaining ATP.

-

Kinase Detection Reagent Addition: Following a brief incubation, the Kinase Detection Reagent is added. This reagent contains an enzyme (luciferase) that catalyzes the conversion of the ADP produced into a luminescent signal.

-

Signal Detection: The luminescence is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the ACC activity.